molecular formula C18H22N4O3 B2792717 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea CAS No. 324042-85-5

3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea

Cat. No.: B2792717
CAS No.: 324042-85-5
M. Wt: 342.399
InChI Key: UFTANGRFDLWWPP-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea is a synthetic urea derivative designed for research purposes, incorporating two key pharmacophores: the rigid adamantane moiety and a 4-nitrophenyl group. This places it within a class of compounds that have demonstrated significant potential in medicinal chemistry research, particularly as inhibitors for Mycobacterium tuberculosis epoxide hydrolase B, making them candidates for anti-tuberculosis agent development . The adamantane group is a privileged structure in drug discovery, known for its ability to enhance lipid solubility and metabolic stability, and is found in several clinically used antiviral and central nervous system therapeutics . The 4-nitrophenyl component can be instrumental in modulating the compound's electronic properties and binding interactions with biological targets. Researchers are exploring such 1-adamantyl-3-arylurea derivatives through extensive structure-activity relationship (SAR) studies to optimize their potency and improve their physical chemical properties for better bioavailability . The crystalline nature of analogous compounds allows for detailed structural analysis via X-ray crystallography, providing insights into molecular conformation and intermolecular interactions, such as the zigzag polymeric chains formed via N-H···O hydrogen bonds, which are critical for understanding solid-state properties . This product is intended for research applications only, including in vitro biological screening, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(21-19-11-12-1-3-16(4-2-12)22(24)25)20-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H2,20,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTANGRFDLWWPP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 1-adamantylamine and 4-nitrobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the Schiff base intermediate.

    Formation of Urea Derivative: The Schiff base intermediate is then reacted with an isocyanate to form the final product, 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea.

Chemical Reactions Analysis

1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The adamantyl group can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions but generally include nitro, amino, and halogenated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique adamantane core, which is known for its stability and ability to interact with biological targets. The synthesis typically involves the condensation of adamantane derivatives with nitrophenyl-substituted amines, leading to the formation of urea linkages. The synthetic route can be represented as follows:

  • Starting Materials : Adamantan-1-yl isothiocyanate and 4-nitrobenzylamine.
  • Reaction Conditions : The reaction is usually conducted in solvents like dimethylformamide (DMF) under controlled temperatures.
  • Yield : High yields (often above 80%) are reported for these reactions, indicating efficient synthesis pathways .

Antiviral Properties

Adamantane derivatives have long been recognized for their antiviral activities against various viruses, including influenza A and herpes simplex. The specific compound 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea has shown promising results in inhibiting viral replication, potentially through mechanisms involving interference with viral entry or replication processes .

Antimicrobial Activity

Research indicates that adamantane-based compounds exhibit significant antimicrobial properties. Studies have demonstrated that derivatives like 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential

Recent studies have highlighted the anticancer potential of adamantane derivatives. The compound has been evaluated for cytotoxicity against different cancer cell lines, showing selective inhibition of cell proliferation. This effect may be linked to the compound's ability to induce apoptosis or inhibit cell cycle progression .

Study on Antiviral Efficacy

In a controlled study, 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea was tested against influenza A virus in vitro. Results indicated a dose-dependent reduction in viral titers, suggesting effective antiviral activity. The mechanism was hypothesized to involve competitive inhibition of viral entry .

Evaluation of Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity against Mycobacterium tuberculosis with MIC values below clinically relevant thresholds .

Summary of Findings

Activity Effect Reference
AntiviralInhibition of influenza A virus
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerCytotoxicity in cancer cell lines

Mechanism of Action

The mechanism of action for 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides a rigid framework that can fit into specific binding sites, while the nitrophenyl group can participate in various electronic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs include:

1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea (): Features a 4-chlorophenyl group instead of the nitro-substituted benzylideneamino moiety.

3-(Adamantan-1-yl)-4-[(E)-(2,6-difluoro-benzylidene)amino]-1-[(4-phenyl-piperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione (): Incorporates a triazole-thione ring and piperazine substituent, enhancing hydrogen-bonding diversity.

3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione (): Contains a hydroxyl group and ethylpiperazine, improving solubility via polar interactions.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Key Substituents Hydrogen-Bonding Interactions Melting Point (°C) Biological Activity
Target compound 4-Nitrobenzylideneamino N–H···O (nitro group) Not reported Not reported
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea 4-Chlorophenyl N–H···O (urea), N–H···Cl ~150–160 (inferred) Anti-tuberculosis
analog 2,6-Difluorobenzylidene, piperazine N–H···F, S···H–C Not reported Potential chemotherapeutic
analog 4-Hydroxybenzylidene, ethylpiperazine O–H···N (piperazine), C–H···S 436–438 K Chemotherapeutic candidate
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound likely reduces basicity and solubility compared to hydroxyl or piperazine-containing analogs (). Chloro and nitro substituents both enhance lipophilicity but may reduce metabolic stability due to steric hindrance .
Crystallographic and Structural Insights
  • Crystal Packing : The chloro analog () forms zigzag polymeric chains via N–H···O hydrogen bonds (H···A distance: 2.072–2.225 Å), while the hydroxy analog () generates 3D networks via O–H···N and C–H···S interactions. The nitro analog’s packing is expected to resemble these patterns but with shorter H-bond distances due to the nitro group’s stronger electronegativity.
  • Bond Lengths and Angles : Adamantane C–C bond lengths in analogs average 1.54–1.56 Å, consistent with its rigid structure . Triazole-thione derivatives () exhibit planar triazole rings (torsion angles <5°), whereas urea derivatives show slight deviations due to steric bulk .

Biological Activity

The compound 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea is an adamantane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Adamantane derivatives are known for their diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities. This article delves into the biological activity of this specific compound, examining its synthesis, structure, and various biological effects supported by research findings.

Chemical Structure and Synthesis

The molecular structure of 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea features an adamantane core linked to a urea moiety and a nitrophenyl group. The synthesis typically involves the reaction of adamantane derivatives with isocyanates or isothiocyanates, followed by condensation reactions that yield the target compound.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₃
Molecular Weight349.41 g/mol
Melting Point545–546 K
SolubilitySoluble in DMSO

Antiviral Activity

Adamantane derivatives, including the compound , have been extensively studied for their antiviral properties. Notably, compounds like amantadine and rimantadine are well-known for their effectiveness against influenza viruses. Research indicates that similar mechanisms may be at play for 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea, suggesting potential efficacy against viral infections.

Anticancer Activity

Studies have demonstrated that adamantane-based compounds exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The presence of the nitrophenyl group in the structure may enhance these effects through specific interactions with cellular targets.

Table 2: Anticancer Activity Data

Cell LineIC₅₀ (µM)Reference
A-431<10
Jurkat<15
HT29<20

Antibacterial Activity

The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 3: Antibacterial Efficacy

BacteriaZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Case Studies

Recent studies focusing on the biological activity of adamantane derivatives provide valuable insights into their mechanisms of action:

  • Antiviral Efficacy : A study highlighted the antiviral properties of adamantane derivatives against influenza A virus, showing that modifications to the nitrophenyl group could enhance activity.
  • Cytotoxicity Assessment : In vitro assays revealed that the compound significantly inhibited cell proliferation in human cancer cell lines, with mechanisms involving apoptosis induction.
  • Antimicrobial Studies : Research demonstrated that the compound exhibited broad-spectrum antibacterial activity, indicating its potential as a lead compound for antibiotic development.

Q & A

Q. What are the critical steps in synthesizing 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the condensation of adamantane-containing precursors with 4-nitrobenzaldehyde derivatives. Key steps include:

  • Schiff base formation : Reaction of a primary amine (e.g., adamantane-linked amine) with 4-nitrobenzaldehyde under reflux in ethanol or methanol, often catalyzed by acetic acid .
  • Urea linkage : Subsequent reaction with an isocyanate or carbamate derivative to form the urea moiety. Temperature control (e.g., 60–80°C) and anhydrous conditions are critical to avoid side reactions .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Analytical techniques like HPLC (≥95% purity) and NMR (confirming E/Z isomerism) are essential for validation .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to verify the adamantane framework (δ ~1.6–2.2 ppm for adamantane protons) and the Schiff base (imine proton δ ~8.3–8.5 ppm) .
  • X-ray Crystallography : Provides definitive proof of molecular geometry, including bond angles (e.g., C=N bond ~1.27 Å) and spatial arrangement of the 4-nitrophenyl group .
  • FT-IR : Confirms functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .

Q. How does the adamantane moiety influence the compound’s physicochemical properties?

Adamantane’s rigid, lipophilic structure enhances:

  • Thermal stability : High melting points (e.g., 220–250°C) due to strong van der Waals interactions .
  • Membrane permeability : Facilitates cellular uptake in biological assays .
  • Steric effects : May hinder rotational freedom of the Schiff base, affecting binding to biological targets .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. The 4-nitrophenyl group increases susceptibility to alkaline hydrolysis .
  • Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C reveals decomposition patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Docking : Simulates binding to targets like enzymes (e.g., dipeptidyl peptidase-IV) using software such as AutoDock Vina. The urea group’s hydrogen-bonding capacity is critical for affinity .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

  • Dose-response assays : Use standardized concentrations (e.g., 1–100 µM) to minimize variability .
  • Orthogonal validation : Combine enzymatic assays (e.g., IC50_{50} measurements) with cellular viability tests (MTT assays) to confirm mechanisms .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-nitrophenyl with halogens) to isolate structure-activity relationships (SAR) .

Q. How does the 4-nitrophenyl group modulate the compound’s electronic and steric effects in catalytic or inhibitory contexts?

  • Electron-withdrawing effects : The nitro group reduces electron density on the Schiff base, enhancing electrophilicity and reactivity toward nucleophiles (e.g., thiols in enzyme active sites) .
  • Steric hindrance : The planar nitro group may restrict rotation around the C=N bond, favoring specific binding conformations .

Q. What methodologies are recommended for studying the compound’s polymorphic forms and their impact on bioavailability?

  • Crystallization screens : Use solvents of varying polarity (e.g., DMSO, hexane) to isolate polymorphs .
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
  • Dissolution testing : Measure solubility of polymorphs in biorelevant media (e.g., FaSSIF) to correlate with bioavailability .

Q. How can kinetic studies elucidate the mechanism of action for this compound in enzyme inhibition?

  • Stop-flow kinetics : Monitor real-time binding to enzymes (e.g., fluorescence quenching of tryptophan residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. What advanced separation techniques (e.g., chiral HPLC, membrane filtration) are suitable for isolating enantiomers or byproducts?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
  • High-resolution mass spectrometry (HRMS) : Identify low-abundance byproducts (e.g., hydrolysis products) with ppm-level accuracy .

Methodological Notes

  • Data Contradictions : Variations in bioactivity may arise from differences in assay conditions (e.g., serum content, incubation time). Replicate studies under controlled parameters are essential .
  • Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., transition-state stabilization in enzyme inhibition) to guide experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.